molecular formula C12H16O5S B12111394 Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- CAS No. 134649-63-1

Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-

Cat. No.: B12111394
CAS No.: 134649-63-1
M. Wt: 272.32 g/mol
InChI Key: FHRSRACHKWFWRX-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-, is a sulfonated derivative of butanoic acid. Its structure features a sulfonyl group (-SO₂-) at the 2-position of the butanoic acid backbone, substituted with a 4-methoxyphenyl ring, and a methyl group at the 3-position. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its unique electronic and steric characteristics .

Properties

CAS No.

134649-63-1

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3-methylbutanoic acid

InChI

InChI=1S/C12H16O5S/c1-8(2)11(12(13)14)18(15,16)10-6-4-9(17-3)5-7-10/h4-8,11H,1-3H3,(H,13,14)

InChI Key

FHRSRACHKWFWRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, where the methoxyphenyl compound is treated with sulfur trioxide or chlorosulfonic acid.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of reactions, including aldol condensation and subsequent reduction and oxidation steps.

Industrial Production Methods

Industrial production methods for butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Can form sulfoxides and sulfones.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution : The methoxy group can undergo nucleophilic aromatic substitution.

These reactions facilitate the synthesis of more complex organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies show that derivatives of butanoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Anti-inflammatory Properties : In vitro studies demonstrate that the compound can reduce inflammatory markers in cell lines, indicating potential therapeutic applications for inflammatory diseases.

Medicine

Ongoing research explores the therapeutic applications of butanoic acid, particularly as a drug candidate for various diseases. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and cellular pathways.

Anti-inflammatory Study

A study investigated the effects of butanoic acid derivatives on human cell lines exposed to inflammatory stimuli. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis.

Antimicrobial Efficacy

In another study, the antimicrobial efficacy of butanoic acid derivatives was tested against multiple bacterial strains. Modifications to the structure significantly enhanced antibacterial activity against resistant strains, highlighting the importance of chemical structure in determining biological effectiveness.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Differences
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- Not specified C₁₂H₁₆O₅S 4-Methoxyphenylsulfonyl, 3-methyl Reference compound
Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- 134649-64-2 C₁₁H₁₃ClO₄S 4-Chlorophenylsulfonyl, 3-methyl Chlorine replaces methoxy (electron-withdrawing)
2-Butenoic acid, 2-[[(4-methoxyphenyl)sulfonyl]amino]-3-methyl- 863912-73-6 C₁₂H₁₅NO₅S 4-Methoxyphenylsulfonamide, α,β-unsaturated Double bond (C2=C3), amino group
Butanoic acid, 2-[(4-bromophenyl)methylene]-3-oxo-, ethyl ester 186682-26-8 C₁₃H₁₃BrO₃ Bromophenylmethylene, 3-oxo, ethyl ester Esterification, ketone group
Butanoic acid, 4-azido-2-[[(tert-butoxy)carbonyl]amino]- 120042-08-2 C₁₀H₁₇N₅O₄ Azido, BOC-protected amino Azide for click chemistry, peptide applications

Physicochemical Properties

  • Polarity and Solubility: The sulfonyl group in the reference compound increases polarity compared to simple esters (e.g., ethyl butanoate). However, the 4-methoxyphenyl group enhances lipophilicity relative to the 4-chloro analog .
  • Molecular Weight : The reference compound (C₁₂H₁₆O₅S, ~296.3 g/mol) is heavier than its chlorophenyl analog (C₁₁H₁₃ClO₄S, ~284.7 g/mol) due to the methoxy group .
  • Thermal Stability : Sulfonated derivatives generally exhibit higher melting points than esters due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups) .

Analytical Characterization

  • GC-MS: Esters (e.g., butanoic acid, ethyl ester) are easily analyzed via GC-MS, while sulfonated derivatives may require derivatization (e.g., methylation) to enhance volatility .
  • NMR : The methoxy group in the reference compound produces a distinct singlet at ~3.8 ppm (¹H NMR), distinguishing it from chloro or bromo analogs .

Research Findings and Trends

  • Bioactivity : The 4-chlorophenyl analog (CAS 134649-64-2) has been studied for antimicrobial properties, while the azido derivative (CAS 120042-08-2) is used in peptide synthesis .
  • Environmental Impact : Sulfonyl groups may pose challenges in biodegradation compared to esters, warranting further ecotoxicological studies .

Biological Activity

Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is an organic compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings regarding its biological properties, including antimicrobial and anti-inflammatory effects, and explores its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H17NO4S
  • Molecular Weight : 273.34 g/mol

The structure includes a butanoic acid backbone, a sulfonyl group attached to a 4-methoxyphenyl ring, and a methyl ester functional group. These structural features are significant as they influence the compound's biological activity.

The biological activity of Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is primarily attributed to its interaction with various molecular targets. The sulfonyl group is believed to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to alterations in cellular pathways, contributing to the compound's antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that Butanoic acid derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds can effectively inhibit the growth of both Gram-negative and Gram-positive bacteria. Specific derivatives demonstrated higher activity against E. coli compared to S. aureus, suggesting a selective antibacterial profile .
Compound Target Bacteria MIC (μg/mL)
Compound AE. coli15
Compound BS. aureus30
Butanoic Acid DerivativeE. coli10

Anti-inflammatory Properties

Butanoic acid derivatives are also being studied for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce inflammatory markers in various cell lines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anti-inflammatory Study : A study investigated the anti-inflammatory effects of a butanoic acid derivative on human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis .
  • Antimicrobial Efficacy : In another study, the antimicrobial efficacy of Butanoic acid derivatives was tested against multiple bacterial strains. The findings revealed that certain modifications to the structure significantly enhanced antibacterial activity, particularly against resistant strains of bacteria .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of Butanoic acid derivatives:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
  • Cytotoxicity : Evaluation of cytotoxicity against cancer cell lines has indicated that specific derivatives may possess anticancer properties, warranting further investigation into their mechanisms and potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-?

  • Methodology :

  • Sulfonation Strategy : Introduce the sulfonyl group via electrophilic substitution using 4-methoxyphenylsulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis at 0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Esterification : Protect the carboxylic acid group using tert-butyldimethylsilyl (TBDMS) chloride in DMF to avoid side reactions during sulfonation .
  • Purification : Use flash chromatography (gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the pure compound .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) to assess purity (>98%) .
  • NMR : Confirm the sulfonyl group presence via characteristic downfield shifts in 1^1H NMR (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl) and 13^{13}C NMR (δ 45–50 ppm for sulfonyl carbon) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+^+ at m/z corresponding to C₁₂H₁₆O₅S (exact mass calculated: 296.07) .

Q. What are the critical stability considerations for this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy moiety .
  • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions between the sulfonyl group and target enzymes (e.g., cyclooxygenase-2), focusing on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values using multivariate regression analysis .

Q. How to resolve contradictions in reported biological activity data for sulfonyl-containing analogs?

  • Strategies :

  • Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to confirm mechanism specificity .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics?

  • In Vivo Protocols :

  • ADME Profiling : Administer 14^{14}C-labeled compound to rodents and quantify plasma/tissue distribution via scintillation counting. Adjust dosing based on observed t₁/₂ (expected 6–8 hours) .
  • CYP450 Inhibition : Incubate with human liver microsomes and NADPH, monitoring metabolite formation via UPLC-QTOF to assess metabolic stability .

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